molecular formula C9H16O2 B7970486 Ethyl-3-methyl-2-hexenoate

Ethyl-3-methyl-2-hexenoate

Cat. No.: B7970486
M. Wt: 156.22 g/mol
InChI Key: HDCPOYMRKNZICF-FPLPWBNLSA-N
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Description

Ethyl-3-methyl-2-hexenoate is an organic compound belonging to the ester family. It is characterized by its fruity aroma, making it a valuable component in the flavor and fragrance industry. The compound’s molecular formula is C9H16O2, and it has a molecular weight of 156.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-3-methyl-2-hexenoate can be synthesized through various methods. One common synthetic route involves the reaction of 2-pentanone with ethyl (triphenylphosphoranylidene)acetate . The reaction typically requires a base such as sodium hydride and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of 3-methyl-2-hexenoic acid with ethanol in the presence of an acid catalyst. This method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl-3-methyl-2-hexenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide are used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: 3-methyl-2-hexenoic acid.

    Reduction: 3-methyl-2-hexenol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl-3-methyl-2-hexenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl-3-methyl-2-hexenoate primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma . Additionally, its ester functional group can participate in various biochemical reactions, influencing its behavior in biological systems.

Comparison with Similar Compounds

  • Ethyl (E)-2-hexenoate
  • Methyl (E)-2-hexenoate
  • Methyl (E)-3-hexenoate
  • Ethyl 2-methylbutanoate

Comparison: Ethyl-3-methyl-2-hexenoate is unique due to its specific molecular structure, which imparts a distinct fruity aroma. Compared to ethyl (E)-2-hexenoate and methyl (E)-2-hexenoate, it has an additional methyl group, which influences its olfactory properties and reactivity. Methyl (E)-3-hexenoate and ethyl 2-methylbutanoate also share similar aroma characteristics but differ in their molecular structures and functional groups, leading to variations in their applications and chemical behavior .

Properties

IUPAC Name

ethyl (Z)-3-methylhex-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-6-8(3)7-9(10)11-5-2/h7H,4-6H2,1-3H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCPOYMRKNZICF-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\C(=O)OCC)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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